LY 221501
Description
cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid (CAS: 145512-35-2) is a piperidine derivative characterized by a six-membered piperidine ring substituted with two carboxylic acid groups: one at the 2-position and a 3-carboxypropyl chain at the 4-position in a cis-configuration (2R,4S stereochemistry) . Its molecular formula is C₁₀H₁₅NO₄, with a molecular weight of 305.37 g/mol .
Properties
CAS No. |
137442-20-7 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2R,4S)-4-(3-carboxypropyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c12-9(13)3-1-2-7-4-5-11-8(6-7)10(14)15/h7-8,11H,1-6H2,(H,12,13)(H,14,15)/t7-,8+/m0/s1 |
InChI Key |
UDPZLTQBSHPQHX-JGVFFNPUSA-N |
Isomeric SMILES |
C1CN[C@H](C[C@H]1CCCC(=O)O)C(=O)O |
Canonical SMILES |
C1CNC(CC1CCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and carboxylic acid derivative, the piperidine ring can be formed through cyclization reactions, followed by functional group modifications to introduce the carboxypropyl and carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, cycloaddition, and amination are often employed. The use of advanced catalysts and reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studying biochemical pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly as a precursor for drug development targeting neurological disorders.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an antagonist or agonist at various receptor sites, influencing biochemical pathways. The compound’s structure allows it to bind to receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine-Carboxylic Acid Derivatives
*Molecular weight inferred from formula C₉H₁₈NO₅P in .
Key Findings:
Substituent Chemistry and Receptor Binding: The carboxypropyl group in the target compound provides two carboxylic acid moieties, enhancing hydrogen-bonding capacity and acidity compared to phosphonopropyl (e.g., ) or phosphomethyl (e.g., CGS 19755) groups. This may influence NMDA receptor binding kinetics and selectivity . The phosphonopropyl group in cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid confers stronger NMDA antagonism due to the phosphonate moiety’s mimicry of glutamate’s carboxylate groups . However, phosphonates generally exhibit lower oral bioavailability than carboxylates, which may limit therapeutic utility .
Chain Length and Pharmacokinetics :
- The 3-carboxypropyl chain in the target compound (four-carbon backbone) offers greater conformational flexibility compared to the shorter phosphomethyl chain in CGS 19753. Longer chains may improve binding pocket occupancy but reduce solubility .
Stereochemical and Functional Modifications :
- The tetrazolylalkyl analogue () replaces the carboxylic acid with a tetrazole ring, which retains acidity while enhancing metabolic stability. This modification has been linked to improved NMDA receptor subunit selectivity .
- BOC-protected derivatives (e.g., and ) are typically synthetic intermediates, lacking direct pharmacological activity but critical for protecting reactive groups during synthesis .
Physicochemical Properties
- Solubility and Lipophilicity: The target compound’s dual carboxylic acids likely render it highly polar, with low LogP (predicted <0), contrasting with BOC-phenyl derivatives (), which are more lipophilic (LogP ~2–3) . Phosphonopropyl derivatives () exhibit intermediate polarity (LogP ~0.7), balancing membrane permeability and solubility .
Biological Activity
cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid, a piperidine derivative, has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to other piperidine derivatives that exhibit various pharmacological properties, including NMDA receptor antagonism and effects on metabolic pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Structural Properties
The compound features a piperidine ring with two carboxylic acid groups, which may influence its solubility and interaction with biological targets. The presence of multiple functional groups suggests potential for diverse biological interactions.
Research indicates that piperidine derivatives can interact with neurotransmitter systems, particularly the NMDA receptor. For instance, studies have shown that related compounds can act as NMDA receptor antagonists, which are significant in modulating excitatory neurotransmission in the central nervous system (CNS) . The competitive antagonism observed in similar piperidine structures points to a potential mechanism for cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid.
Pharmacokinetics
The pharmacokinetic profile of cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid remains underexplored; however, related compounds have demonstrated varying degrees of bioavailability and tissue distribution. For example, studies on similar compounds indicate that their solubility and metabolic stability are critical factors influencing their pharmacokinetic profiles .
Biological Activity Overview
The biological activity of cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid can be summarized as follows:
Case Studies
- NMDA Receptor Studies : In vitro studies have demonstrated that related piperidine derivatives can inhibit NMDA receptor-mediated responses. For instance, cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid was shown to reduce NMDA-induced currents significantly .
- Antiviral Activity : A study evaluating various piperidine analogs against SARS-CoV-2 revealed that some exhibited micromolar activity against the virus's main protease, suggesting a possible avenue for therapeutic development .
Q & A
Q. What are the optimal synthetic routes for cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
Synthesis typically involves multi-step protocols, including cyclization, hydrolysis, and stereochemical control. For example, hydrolysis of nitrile intermediates under acidic reflux conditions (e.g., 3M HCl and 6M acetic acid at 93–96°C for 72 hours) yields the carboxylic acid moiety while retaining the cis-configuration . Critical parameters include solvent choice (e.g., aqueous vs. organic), temperature, and acid strength, which influence reaction rates and stereoselectivity.
Q. How can researchers verify the stereochemical purity of cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid?
Chiral HPLC with a polar stationary phase (e.g., Chiralpak® IA) or nuclear Overhauser effect (NOE) NMR spectroscopy is recommended. Specific rotation values ([α]D) can also be compared to literature data to confirm enantiomeric purity, as demonstrated in analogous piperidine derivatives .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : and NMR confirm backbone structure and substituent positions.
- IR : Carboxylic acid O–H stretches (~2500–3300 cm) and C=O stretches (~1700 cm) validate functional groups.
- Mass spectrometry (HRMS) : Exact mass analysis ensures molecular formula accuracy .
Advanced Research Questions
Q. How does cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid interact with NMDA receptors, and what methodological approaches quantify its antagonistic activity?
The compound acts as a competitive NMDA receptor antagonist. Electrophysiological assays (e.g., two-electrode voltage clamping in Xenopus oocytes) measure inhibition of NMDA-induced currents. For instance, at 1.5 µM, it reduces NMDA-activated currents to ~45% of baseline, with equilibrium block achieved within 3.3 seconds, indicating intermediate binding kinetics .
Q. What strategies mitigate isomerization during synthesis or storage of cis-configured derivatives?
Lewis acids (e.g., AlCl) or Brønsted acids can catalyze undesired cis-to-trans isomerization. Stabilization methods include:
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM force fields) model interactions with NMDA receptor GluN2 subunits. Key parameters include ligand conformational flexibility and hydrogen-bonding with Arg499 and Thr494 residues .
Q. What experimental designs resolve contradictions in reported biological activity data?
Discrepancies in IC values may arise from assay conditions (e.g., pH, ion concentration). A standardized protocol is recommended:
Q. How can cis-4-(3-Carboxyprop-1-yl)piperidine-2-carboxylic acid be incorporated into peptide-based inhibitors for neurodegenerative disease targets?
Solid-phase peptide synthesis (SPPS) with Fmoc-protected derivatives enables site-specific incorporation. For example, thiazolidine-4-carboxylic acid analogs have been used to disrupt Keap1–Nrf2 interactions, with IC values <10 µM in fluorescence polarization assays .
Data Analysis and Reproducibility
Q. What statistical methods are appropriate for analyzing dose-response curves in receptor antagonism studies?
Non-linear regression (e.g., GraphPad Prism) with the Hill equation:
where = Hill coefficient. Bootstrap resampling (1000 iterations) calculates 95% confidence intervals for IC .
Q. How can researchers optimize synthetic yields while maintaining stereochemical fidelity?
Design of Experiments (DoE) frameworks (e.g., Taguchi methods) optimize parameters like temperature, solvent ratio, and catalyst loading. For example, a 3 factorial design identified optimal hydrolysis conditions (72 hours, 95°C) with >90% yield and <5% trans-isomer formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
